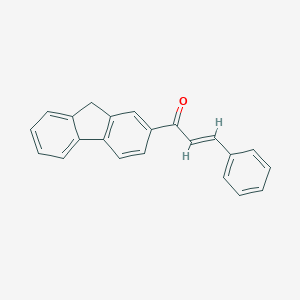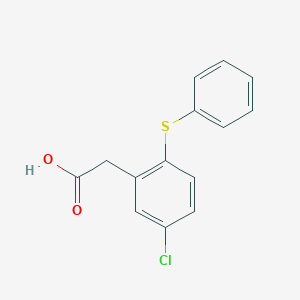
2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid is an organic compound with the molecular formula C14H11ClO2S. It is characterized by the presence of a chloro group, a phenylsulfanyl group, and an acetic acid moiety attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid typically involves the reaction of 5-chloro-2-iodobenzoic acid with phenylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Formation of [5-Chloro-2-(phenylsulfonyl)phenyl]acetic acid.
Reduction: Formation of [2-(Phenylsulfanyl)phenyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chloro group may facilitate binding to certain receptors or proteins, modulating their function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-2-(phenylsulfonyl)phenyl]acetic acid: An oxidized derivative with a sulfone group.
[2-(Phenylsulfanyl)phenyl]acetic acid: A reduced derivative without the chloro group.
[5-Bromo-2-(phenylsulfanyl)phenyl]acetic acid: A similar compound with a bromo group instead of a chloro group.
Uniqueness
2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid is unique due to the presence of both a chloro group and a phenylsulfanyl group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13421-05-1 |
|---|---|
Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8g/mol |
IUPAC Name |
2-(5-chloro-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2S/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
JNEXCGRYJXXNOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


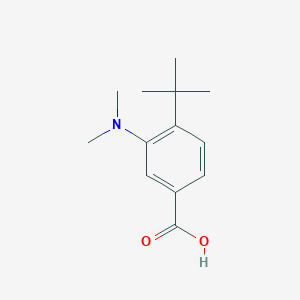

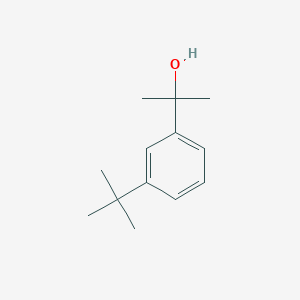
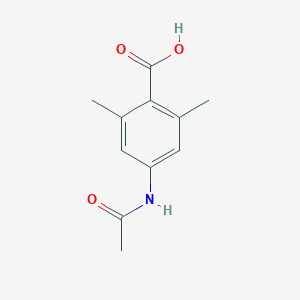

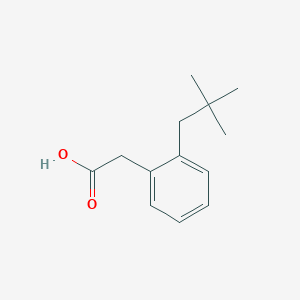
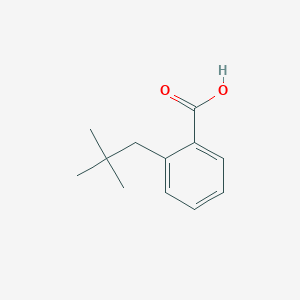

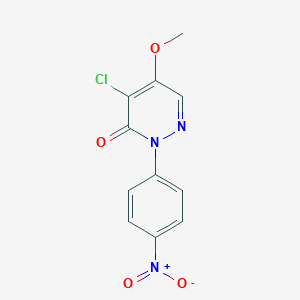

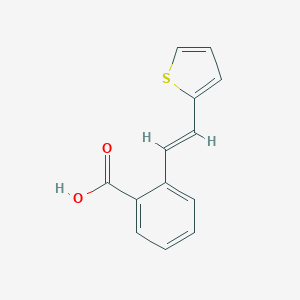
![4-Hydroxydibenzo[b,E]thiepin-11(6H)-one](/img/structure/B373766.png)
